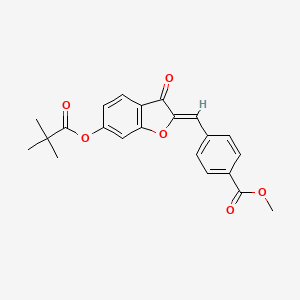

(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate

Description

The compound (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-derived ester characterized by a conjugated system with a pivaloyloxy (tert-butyl carbonate) substituent at the 6-position and a methyl benzoate group at the 4-position. The Z-configuration of the exocyclic double bond between the benzofuran and benzoate moieties introduces steric and electronic constraints that influence its reactivity and photophysical properties.

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(2,2-dimethylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-22(2,3)21(25)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)20(24)26-4/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCAMLZJLKNWCG-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The pivaloyloxy group can be introduced through esterification reactions, and the final step involves the formation of the (Z)-methylidenebenzoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : Substitution reactions can introduce new substituents at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological studies, (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate can be used to investigate biological processes and pathways. It may serve as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.

Medicine

In drug development, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.

Industry

In materials science, this compound can be used in the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials could enhance their performance and functionality.

Mechanism of Action

The mechanism by which (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs in Methyl Benzoate Derivatives

The compound shares a methyl benzoate backbone with several sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001). Key comparisons are summarized below:

| Compound Name | Substituents | Application | Key Functional Groups |

|---|---|---|---|

| (Z)-Methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate | Benzofuran, pivaloyloxy, conjugated exocyclic double bond (Z-configuration) | Research compound (potential photosensitizer) | Ester, ketone, benzofuran |

| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) | Triazine, sulfonylurea, methyl/methoxy groups | Herbicide (ALS inhibitor) | Sulfonylurea, triazine, ester |

| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron-methyl) | Triazine, ethoxy, methylamino groups | Herbicide (ALS inhibitor) | Sulfonylurea, triazine, ester |

Key Observations:

Functional Group Diversity :

- The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in analogs like metsulfuron-methyl and ethametsulfuron-methyl. Instead, its benzofuran core and pivaloyloxy group suggest divergent reactivity, possibly favoring light absorption or charge transfer in photochemical applications .

- The Z-configuration introduces steric hindrance between the benzofuran and benzoate groups, which may reduce rotational freedom compared to the more flexible sulfonylurea herbicides.

Physicochemical Properties: The pivaloyloxy group (tert-butyl ester) enhances steric bulk and hydrophobicity, likely reducing aqueous solubility compared to triazine-based herbicides, which retain moderate solubility due to polar sulfonylurea linkages . The conjugated system in the target compound could enable strong UV/Vis absorption (e.g., λmax ~350–450 nm), a feature absent in non-conjugated sulfonylureas.

Mechanistic Differences: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. The target compound’s lack of a sulfonylurea moiety precludes this mechanism, though its benzofuran core may interact with biological targets (e.g., reactive oxygen species generation in photodynamic therapy) .

Stability and Reactivity

- Photostability : The conjugated system may render the compound prone to photoisomerization (Z/E interconversion), a consideration absent in sulfonylureas.

Biological Activity

(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 306.33 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Eukaryotic Translation : The compound has been studied in the context of inhibiting eIF4E, a key factor in cap-dependent translation. This inhibition can lead to reduced proliferation in cancer cells, as demonstrated in various studies .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study conducted on MiaPaca-2 cells, treatment with this compound resulted in an IC50 value of 29 μM, indicating significant anti-proliferative effects. The mechanism was linked to the inhibition of eIF4E, highlighting the compound's potential as a therapeutic agent in pancreatic cancer treatment .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of the compound using various assays. The results indicated that it effectively scavenged free radicals, thereby reducing oxidative stress in HeLa cells with an IC50 value of 51 μM. This suggests that this compound may have protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.